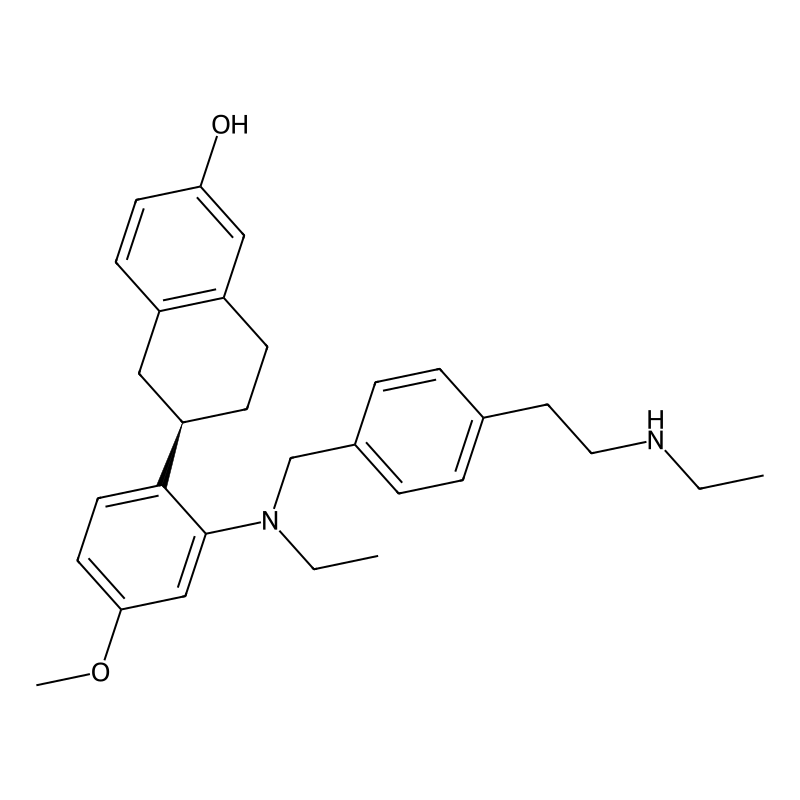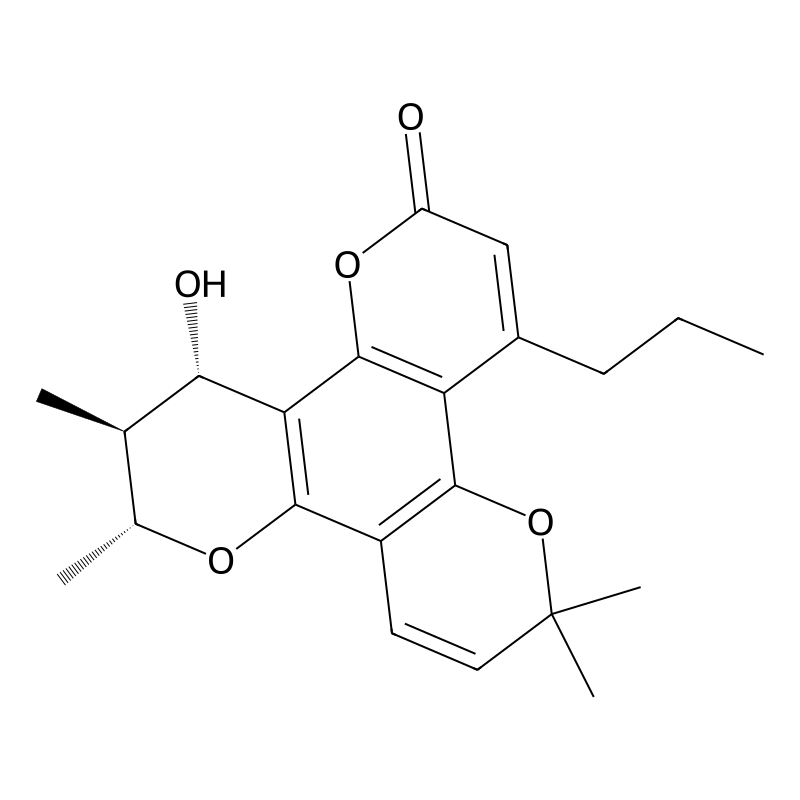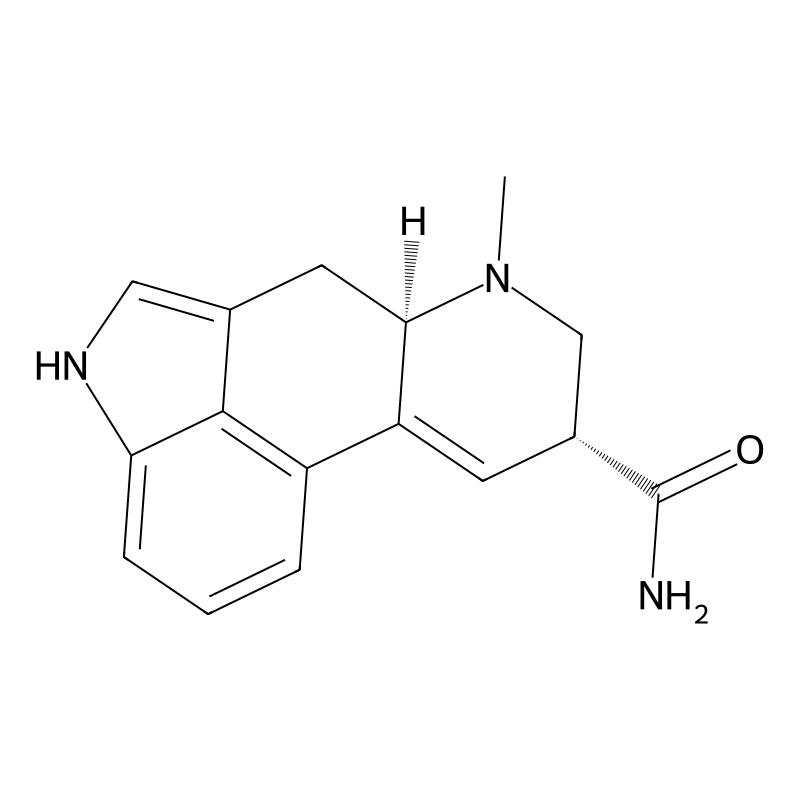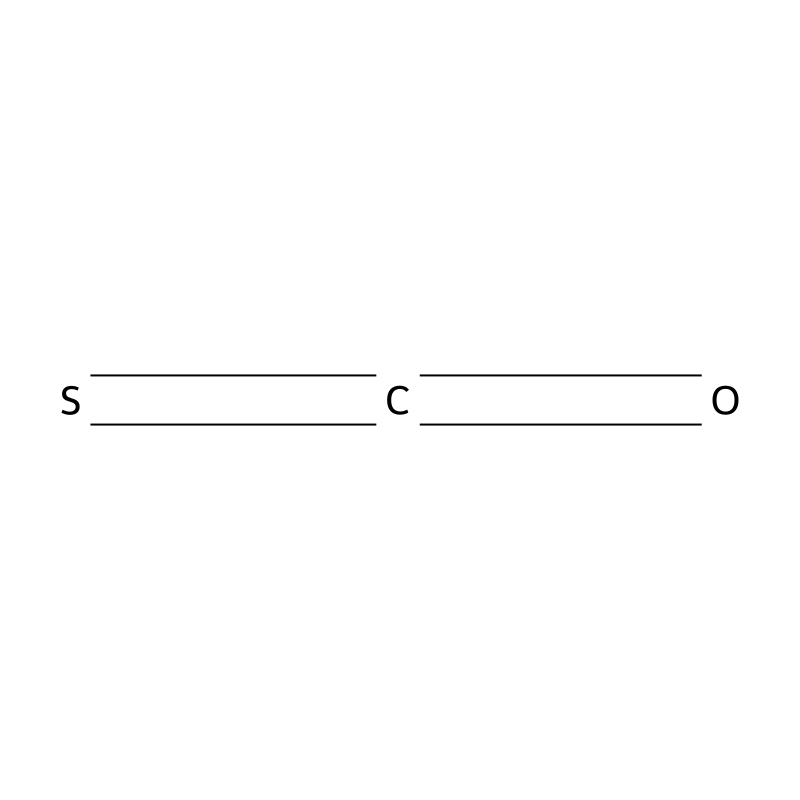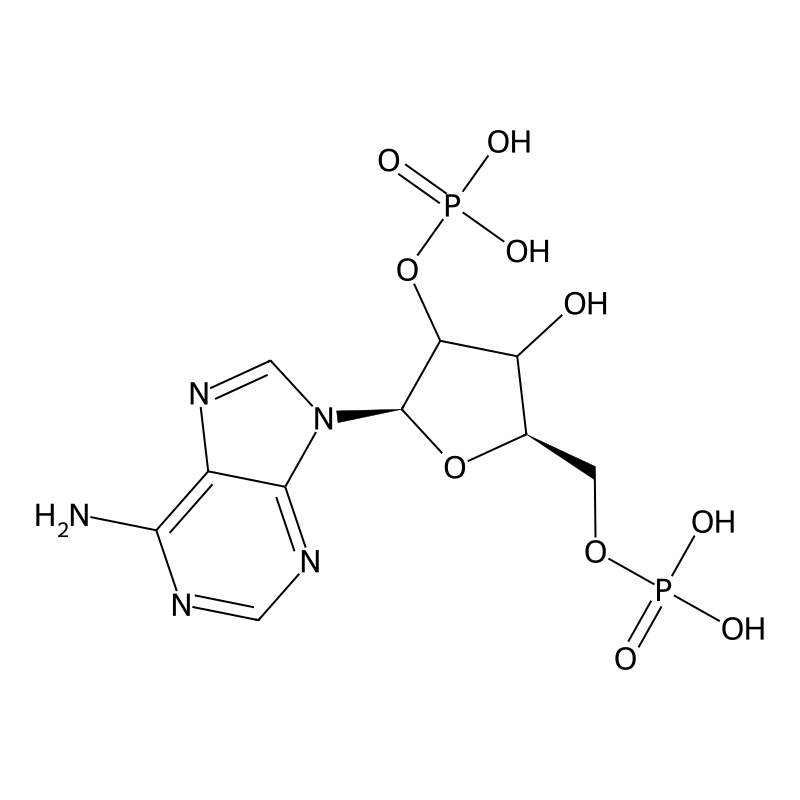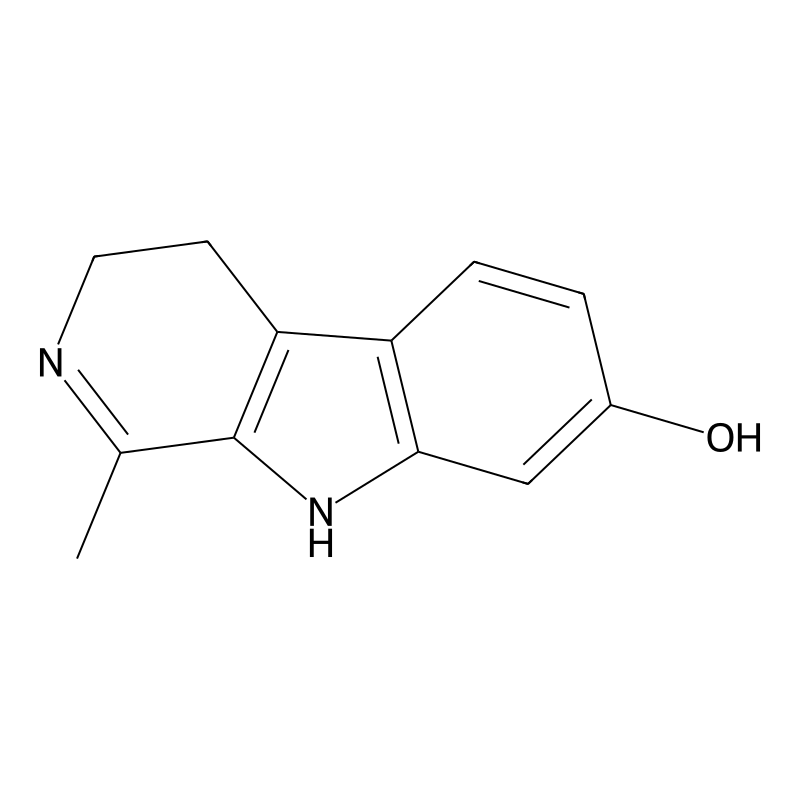Chlorous acid
ClHO2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
ClHO2
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Chlorous acid, with the chemical formula , is an inorganic compound characterized as a weak acid. In this compound, chlorine exhibits an oxidation state of +3. Chlorous acid is inherently unstable and tends to undergo disproportionation, a reaction where it decomposes into hypochlorous acid () and chloric acid (). This process can be represented by the following equation:
Due to its instability, obtaining pure chlorous acid is challenging, although its stable conjugate base, chlorite (), can be readily isolated .
Chlorous acid is known for its strong oxidizing properties. It reacts with various organic compounds, particularly carbohydrates. For example, in the oxidation of aldoses (a type of sugar), chlorous acid can convert them into corresponding aldonic acids:
In neutral solutions, the reaction is slow, but it accelerates in acidic conditions. The oxidizing potential of chlorous acid allows it to participate in numerous chemical transformations
Chlorous acid finds various applications primarily due to its oxidizing properties:
- Disinfectants: Used in water treatment and sanitation.
- Mouthwash: Effective in reducing oral plaque and bacteria.
- Oxidizing Agent: Utilized in organic synthesis and carbohydrate chemistry.
- Bleaching Agent: Employed in textile and paper industries due to its bleaching capabilities .
Research on chlorous acid emphasizes its interactions with biological systems and other chemical species. Its oxidative capacity allows it to engage with various organic compounds, leading to significant transformations. Studies have shown that it selectively oxidizes certain sugars while leaving others relatively unaffected under specific conditions. This selectivity is crucial for its applications in both industrial processes and biological contexts
Chlorous acid shares similarities with other oxoacids of chlorine but exhibits unique properties that distinguish it from them. Below is a comparison with related compounds: Chlorous acid is unique among halogen oxoacids as it is the only one that forms an isolable weak acid from chlorine. Other halogens like bromine and iodine do not form stable analogs of chlorous acid .Compound Chemical Formula Oxidation State of Chlorine Stability Chlorous Acid HClO₂ +3 Unstable Hypochlorous Acid HClO +1 Stable Chloric Acid HClO₃ +5 Stable Bromous Acid HBrO₂ +3 Unstable (rare) Iodous Acid HIO₂ +1 Unstable (rare)
Chlorous acid is classified as a chlorine oxoacid, a family of compounds in which chlorine is bonded to oxygen and hydrogen. The molecular formula of chlorous acid is HClO₂, indicating that each molecule consists of one hydrogen atom, one chlorine atom, and two oxygen atoms [1] [2] [3] [4]. This simple formula belies the compound’s chemical complexity, as the arrangement of these atoms and the nature of their bonds impart unique properties to the molecule.
The molar mass of chlorous acid is a fundamental physical property that plays a crucial role in quantitative chemical analysis and stoichiometric calculations. The molar mass is calculated by summing the atomic masses of its constituent elements: hydrogen (1.008 g/mol), chlorine (35.45 g/mol), and oxygen (2 × 16.00 g/mol). The resulting molar mass is 68.46 g/mol [2] [3] [4]. This value is consistent across the scientific literature and is essential for any experimental or theoretical work involving chlorous acid.
The following table summarizes the molecular composition and molar mass of chlorous acid:
| Component | Atomic Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) |
|---|---|---|---|---|
| Hydrogen | H | 1.008 | 1 | 1.008 |
| Chlorine | Cl | 35.45 | 1 | 35.45 |
| Oxygen | O | 16.00 | 2 | 32.00 |
| Total | 68.46 |
Chlorous acid’s molecular formula and mass are not merely of academic interest; they are foundational to understanding its reactivity, its role in redox chemistry, and its behavior in aqueous solutions. The relatively low molar mass also reflects the simplicity of its molecular structure compared to other chlorine oxoacids, such as chloric acid (HClO₃) and perchloric acid (HClO₄), which contain additional oxygen atoms and correspondingly higher molar masses.
Despite its straightforward composition, chlorous acid is rarely encountered in pure form due to its inherent instability. It is typically generated in situ for experimental purposes or exists transiently in solution before decomposing into other chlorine-containing species [1] [2] [4]. This instability further underscores the importance of precise molecular characterization, as the fleeting existence of chlorous acid complicates direct observation and measurement.
In summary, the molecular formula HClO₂ and the molar mass of 68.46 g/mol encapsulate the elemental makeup of chlorous acid and serve as the starting point for all subsequent structural and theoretical analyses.
Lewis Structure and Electronic Configuration
The Lewis structure of chlorous acid provides a visual and conceptual framework for understanding the arrangement of electrons and atoms within the molecule. Drawing the Lewis structure requires consideration of the valence electrons of each atom and the formation of covalent bonds that satisfy the octet rule where applicable.
Chlorous acid consists of a central chlorine atom bonded to two oxygen atoms and one hydrogen atom. One of the oxygen atoms is directly bonded to hydrogen, forming a hydroxyl group (–OH), while the other oxygen is double-bonded to chlorine. The resulting structure can be represented as HO–Cl=O [2] [4]. This configuration is supported by both theoretical calculations and experimental observations, which indicate that the molecule adopts a bent geometry due to the presence of lone pairs on the central chlorine atom.
To construct the Lewis structure, one begins by counting the total number of valence electrons available. Hydrogen contributes one electron, chlorine contributes seven, and each oxygen atom contributes six, for a total of twenty valence electrons:
- Hydrogen: 1 × 1 = 1
- Chlorine: 1 × 7 = 7
- Oxygen: 2 × 6 = 12
- Total valence electrons: 1 + 7 + 12 = 20
The next step involves arranging these electrons to form bonds and satisfy the octet rule for each atom (except hydrogen, which requires only two electrons). The most stable structure is achieved when chlorine forms a single bond with the hydroxyl oxygen, a double bond with the second oxygen, and possesses one lone pair of electrons. The hydroxyl oxygen is also bonded to hydrogen, completing its octet.
The Lewis structure can be depicted as follows:
.. H–O–Cl=O ..In this representation, the dots indicate lone pairs of electrons, and the lines represent covalent bonds. The hydroxyl oxygen has two lone pairs, the double-bonded oxygen has two lone pairs, and the chlorine atom retains one lone pair. This arrangement satisfies the octet rule for chlorine and both oxygen atoms, while hydrogen achieves a duet.
The electronic configuration of the constituent atoms further illuminates the bonding characteristics of chlorous acid. Chlorine, with an atomic number of seventeen, has the ground-state electron configuration [Ne] 3s² 3p⁵. In the context of chlorous acid, chlorine utilizes its 3s and 3p orbitals, and potentially its 3d orbitals, to form sigma and pi bonds with the surrounding oxygen atoms. The involvement of d-orbitals, while historically debated, is now understood to be less significant than previously thought, with modern quantum chemical calculations favoring a description based on resonance and delocalization of electrons.
The oxygen atoms, each with an atomic number of eight, have the electron configuration [He] 2s² 2p⁴. In the molecule, one oxygen forms a sigma bond with chlorine and a sigma bond with hydrogen (in the hydroxyl group), while the other forms a sigma and a pi bond with chlorine (in the double bond). The remaining electrons on each oxygen are localized as lone pairs, contributing to the overall polarity and reactivity of the molecule.
The hydrogen atom, with its single electron, forms a sigma bond with the hydroxyl oxygen, completing its duet.
The following table summarizes the electron distribution in the Lewis structure of chlorous acid:
| Atom | Bonds Formed | Lone Pairs | Valence Electrons (in molecule) |
|---|---|---|---|
| Hydrogen | 1 (to oxygen) | 0 | 1 |
| Chlorine | 1 (to hydroxyl oxygen), 1 (to double-bonded oxygen) | 1 | 7 |
| Oxygen 1 (hydroxyl) | 1 (to hydrogen), 1 (to chlorine) | 2 | 6 |
| Oxygen 2 (double-bonded) | 2 (to chlorine) | 2 | 6 |
This detailed analysis of the Lewis structure and electronic configuration provides the foundation for understanding the chemical behavior and reactivity of chlorous acid, as well as its interactions with other molecules.
Bond Properties and Molecular Geometry
The bond properties and molecular geometry of chlorous acid are critical determinants of its chemical reactivity, stability, and physical characteristics. These features are best understood through the application of valence shell electron pair repulsion (VSEPR) theory and experimental data, which together elucidate the three-dimensional arrangement of atoms and the nature of the chemical bonds within the molecule.
Bond Properties
Chlorous acid contains three primary covalent bonds: a single bond between hydrogen and the hydroxyl oxygen, a single bond between the hydroxyl oxygen and chlorine, and a double bond between chlorine and the second oxygen atom. The bond lengths and strengths are influenced by the electronegativity of the constituent atoms and the distribution of electron density within the molecule.
The O–H bond in the hydroxyl group is a classic polar covalent bond, characterized by the partial negative charge on oxygen and the partial positive charge on hydrogen. This bond is responsible for the acidic properties of chlorous acid, as the hydrogen can dissociate to form the chlorite anion (ClO₂⁻) in solution [2] [4].
The Cl–O single bond (to the hydroxyl oxygen) and the Cl=O double bond (to the second oxygen) exhibit different bond lengths and strengths due to the difference in bond order. The double bond is shorter and stronger than the single bond, reflecting the greater electron density shared between chlorine and oxygen in the double bond.
Experimental and computational studies suggest the following approximate bond lengths for chlorous acid:
| Bond Type | Approximate Bond Length (Å) |
|---|---|
| O–H | 0.96 |
| Cl–O (single) | 1.69 |
| Cl=O (double) | 1.47 |
These values are consistent with general trends observed in oxoacids of chlorine and are supported by quantum chemical calculations.
The bond angles in chlorous acid are determined by the repulsion between electron pairs around the central chlorine atom. The presence of a lone pair on chlorine, in addition to the three regions of electron density (two bonds to oxygen and one lone pair), results in a molecular geometry that deviates from idealized angles. The O–Cl–O bond angle is typically less than the 120 degrees expected for a trigonal planar arrangement, due to the greater repulsive effect of the lone pair.
Molecular Geometry
The molecular geometry of chlorous acid is best described as a bent or angular structure, with the chlorine atom at the center bonded to two oxygen atoms and possessing one lone pair of electrons. This geometry is analogous to that of sulfur dioxide (SO₂), which also features a central atom bonded to two oxygens with a lone pair.
According to VSEPR theory, the electron domain geometry around chlorine is trigonal planar, but the presence of the lone pair results in a molecular geometry that is bent. The idealized bond angle for a molecule with three regions of electron density is 120 degrees, but the actual O–Cl–O angle is slightly less, typically estimated to be around 111–115 degrees, due to lone pair-bond pair repulsion.
The following table summarizes the key geometric parameters of chlorous acid:
| Parameter | Value (Approximate) |
|---|---|
| Molecular Geometry | Bent (angular) |
| Electron Domain Geometry | Trigonal planar |
| O–Cl–O Bond Angle | 111–115° |
| O–H Bond Angle (to Cl) | ~104–106° |
The bent geometry of chlorous acid imparts a net dipole moment to the molecule, making it polar. This polarity influences its solubility in water and its interactions with other polar molecules and ions.
The unique combination of bond properties and molecular geometry in chlorous acid underlies its chemical reactivity, particularly its tendency to undergo disproportionation reactions and its role as an oxidizing agent.
Oxidation State of Chlorine (+3)
One of the defining features of chlorous acid is the oxidation state of the central chlorine atom. In chlorous acid, chlorine exhibits an oxidation state of +3, which is intermediate between its lower oxidation state in hypochlorous acid (+1) and its higher oxidation states in chloric (+5) and perchloric (+7) acids [1] [3] [4].
The determination of the oxidation state is based on the standard rules for assigning oxidation numbers in covalent compounds. Hydrogen is assigned an oxidation state of +1, and oxygen is assigned an oxidation state of –2. The sum of the oxidation states in a neutral molecule must equal zero.
Applying these rules to chlorous acid (HClO₂):
Let the oxidation state of chlorine be x.
- Hydrogen: +1
- Chlorine: x
- Oxygen: 2 × (–2) = –4
The sum is:
$$
(+1) + x + (–4) = 0
$$
Solving for x:
$$
x = +3
$$
Thus, the chlorine atom in chlorous acid is in the +3 oxidation state. This is a relatively rare oxidation state for chlorine, which more commonly exhibits –1 (as in chloride), +1 (as in hypochlorous acid), +5 (as in chloric acid), and +7 (as in perchloric acid).
The +3 oxidation state is significant because it endows chlorous acid with unique redox properties. Chlorous acid can act as both an oxidizing and a reducing agent, depending on the reaction conditions and the nature of the reactants. However, its instability and tendency to undergo disproportionation limit its practical applications and make it a subject of interest primarily in theoretical and mechanistic studies.
The following table summarizes the oxidation states of chlorine in its various oxoacids:
| Compound | Formula | Oxidation State of Chlorine |
|---|---|---|
| Hypochlorous acid | HClO | +1 |
| Chlorous acid | HClO₂ | +3 |
| Chloric acid | HClO₃ | +5 |
| Perchloric acid | HClO₄ | +7 |
Chlorous acid is unique among the halogen oxoacids in that chlorine is the only halogen capable of forming an isolable acid with the formula HXO₂. Neither bromous acid nor iodous acid has been isolated, and only a few salts of bromous acid (bromites) are known, with no known iodites [1] [4].
The intermediate oxidation state of chlorine in chlorous acid is also reflected in its chemical behavior. The compound readily undergoes disproportionation, a reaction in which a single substance is simultaneously oxidized and reduced, forming products in which chlorine has both higher and lower oxidation states:
$$
2 \text{HClO}2 \rightarrow \text{HClO} + \text{HClO}3
$$
In this reaction, one molecule of chlorous acid is reduced to hypochlorous acid (chlorine +1), while the other is oxidized to chloric acid (chlorine +5) [1] [2] [4].
In summary, the +3 oxidation state of chlorine in chlorous acid is a key structural characteristic that influences its chemical reactivity, stability, and its role in the broader context of chlorine chemistry.
Quantum Chemical Analysis and Molecular Orbital Theory
A comprehensive understanding of chlorous acid’s structural characteristics requires the integration of quantum chemical analysis and molecular orbital theory. These theoretical frameworks provide insights into the distribution of electrons, the nature of chemical bonding, and the factors governing molecular stability and reactivity.
Quantum Chemical Calculations
Quantum chemical methods, such as Hartree-Fock, density functional theory (DFT), and post-Hartree-Fock techniques, have been employed to investigate the electronic structure of chlorous acid. These calculations yield optimized molecular geometries, bond lengths, bond angles, and electron density distributions that are consistent with experimental observations.
The results of quantum chemical calculations confirm the bent geometry of chlorous acid, with a central chlorine atom bonded to two oxygen atoms and possessing a lone pair of electrons. The calculated bond lengths and angles are in good agreement with those inferred from spectroscopic data and theoretical models.
Electron density maps generated from quantum chemical calculations reveal significant delocalization of electron density between chlorine and the double-bonded oxygen, indicative of pi-bonding. The lone pair on chlorine is localized in a non-bonding orbital, contributing to the molecule’s overall polarity and influencing its reactivity.
Molecular Orbital Theory
Molecular orbital theory provides a more nuanced description of bonding in chlorous acid than the simple Lewis structure model. In this framework, atomic orbitals from the constituent atoms combine to form molecular orbitals that are delocalized over the entire molecule.
In chlorous acid, the bonding between chlorine and oxygen involves the overlap of chlorine’s 3p orbitals with oxygen’s 2p orbitals. The sigma bonds are formed by head-on overlap, while the pi bond in the Cl=O double bond results from the side-on overlap of p orbitals. The presence of a lone pair on chlorine is accounted for by a non-bonding molecular orbital that is primarily localized on the chlorine atom.
Resonance structures can also be invoked to describe the delocalization of electron density in chlorous acid. The molecule can be represented by two major resonance forms, one with a double bond between chlorine and one oxygen, and another with the double bond to the other oxygen. This delocalization stabilizes the molecule to some extent, although not sufficiently to prevent its rapid disproportionation.
The following table summarizes key quantum chemical parameters for chlorous acid, as determined by computational studies:
| Parameter | Value (Approximate) |
|---|---|
| O–Cl–O Bond Angle | 111–115° |
| Cl–O (single) Bond Length | 1.69 Å |
| Cl=O (double) Bond Length | 1.47 Å |
| Dipole Moment | 1.5–2.0 D |
| HOMO-LUMO Gap | ~5–7 eV |
The highest occupied molecular orbital (HOMO) in chlorous acid is primarily composed of non-bonding electron density on the chlorine atom, while the lowest unoccupied molecular orbital (LUMO) is antibonding in character and is associated with the Cl–O bonds. The relatively large HOMO-LUMO gap is indicative of the molecule’s kinetic stability, but this is counteracted by its thermodynamic instability and propensity for disproportionation.
Implications of Quantum Chemical Analysis
The insights gained from quantum chemical analysis and molecular orbital theory have important implications for understanding the reactivity and stability of chlorous acid. The presence of a lone pair on chlorine and the delocalization of electron density contribute to the molecule’s tendency to undergo redox reactions and disproportionation. The bent geometry and polar nature of the molecule influence its solubility in water and its interactions with other polar species.
Moreover, the quantum chemical description of chlorous acid provides a basis for predicting the properties of related compounds, such as the chlorite anion (ClO₂⁻) and other chlorine oxoacids. By comparing the electronic structures of these species, chemists can rationalize trends in acidity, redox potential, and chemical reactivity across the family of chlorine-containing acids.
XLogP3
UNII
Related CAS
7758-19-2 (hydrochloride salt)
